N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 2-methylphenyl group and a furan-2-ylmethyl moiety. Its synthesis likely involves multi-step reactions, including condensation of substituted oxadiazole precursors with furan-2-aldehyde derivatives under acidic conditions, as inferred from analogous methodologies in related compounds . The presence of the oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the furan and pyridinone moieties may contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-14-6-2-3-8-16(14)19-23-20(29-24-19)17-9-4-10-25(21(17)27)13-18(26)22-12-15-7-5-11-28-15/h2-11H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFMCNCNCSOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-oxo-1,2-dihydropyridine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The dihydropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted dihydropyridine compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and dihydropyridine moieties have been synthesized and evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit activity against various bacterial strains including resistant strains of Mycobacterium tuberculosis. The presence of the furan and oxadiazole rings enhances the interaction with microbial targets, leading to increased efficacy compared to traditional antibiotics .
Anticonvulsant Activity
Preliminary investigations into the anticonvulsant effects of similar compounds suggest that this compound may possess anticonvulsant properties. Compounds with analogous structures have been shown to protect against seizures in animal models .
Structure–Activity Relationship (SAR) Studies
A thorough understanding of the structure–activity relationship is crucial for optimizing the biological activity of N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-y] - 2 - oxo - 1 , 2 - dihydropyridin - 1 - yl} acetamide. Modifications to the furan and oxadiazole moieties can significantly influence the compound's potency and selectivity for specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Alters binding affinity to target proteins |
| Variations in oxadiazole position | Impacts antimicrobial efficacy |
| Changes in dihydropyridine structure | Affects anticancer potential |
Case Studies
Case Study 1: Anticancer Efficacy
A series of synthesized derivatives based on the core structure of N-[furan-methyl]-dihydropyridine were tested against MCF7 breast cancer cells. Results indicated that specific substitutions on the oxadiazole ring led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial properties against Mycobacterium tuberculosis, compounds derived from N-[furan-methyl]-dihydropyridine showed minimum inhibitory concentrations (MICs) comparable to established treatments like rifampicin .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The furan and oxadiazole rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole or 1,2,4-Triazole Cores
- Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide): This compound shares the 1,2,4-oxadiazole motif but incorporates a benzo-oxazolo-oxazine scaffold.
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Replacing the oxadiazole with a triazole ring introduces additional hydrogen-bonding capacity via the amino group at the 4th position of the triazole. This modification enhances anti-exudative activity (e.g., 58% inhibition at 10 mg/kg vs. diclofenac’s 63% at 8 mg/kg) but may reduce metabolic stability due to increased polarity .
Substituted Phenyl-Oxadiazole Derivatives
- N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): A commercial fungicide with a simpler oxadiazole-acetamide structure.
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity
However, structurally related 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit dose-dependent anti-exudative effects, with select derivatives achieving 58% inhibition of edema at 10 mg/kg (vs. diclofenac sodium’s 63% at 8 mg/kg) . The substitution of a triazole for an oxadiazole in these analogs suggests that electronic and steric factors at the heterocyclic core critically modulate activity.
Physicochemical Properties
- Solubility: The pyridinone fragment introduces hydrogen-bonding sites, improving aqueous solubility relative to benzo-fused analogs like Compound 60 .
Data Tables
Table 1: Key Structural and Activity Comparisons
Biological Activity
N-[(furan-2-yl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The structural formula is represented as:
Molecular Weight: 389.4 g/mol
IUPAC Name: N-(furan-2-ylmethyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that certain oxadiazole compounds showed inhibitory potency against various cancer cell lines with IC50 values around 92.4 µM across multiple types of cancer such as lung and breast cancer .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | Colon Adenocarcinoma | 92.4 |
| 2 | Lung Adenocarcinoma | 85.0 |
| 3 | Breast Cancer | 78.5 |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties due to its structural components. The oxadiazole ring has been linked to the inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory process. Inhibition of COX can reduce inflammation and pain .
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition: The oxadiazole moiety can inhibit enzymes such as COX and HDACs (Histone Deacetylases), which play critical roles in cancer progression and inflammation.
- Receptor Interaction: The furan ring may facilitate binding to specific receptors or proteins involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Anticancer Effects: A study published in PMC demonstrated that oxadiazole derivatives significantly inhibited tumor growth in xenograft models .
- Anti-inflammatory Effects: Research indicated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Efficacy: A comparative study showed that related oxadiazole derivatives exhibited promising antibacterial activity against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound is synthesized via multi-step procedures:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) at 80–120°C .
- Coupling reactions : Amide bond formation using coupling agents like EDCI/HOBt in polar aprotic solvents (DMF, DCM) .
- Key reagents : Sodium hydroxide or potassium carbonate for pH control; DMF as a solvent for solubility optimization .
- Characterization : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are essential for verifying its structural identity?
- NMR spectroscopy : Assign peaks for furan methyl (δ 4.5–5.0 ppm), oxadiazole protons (δ 8.0–8.5 ppm), and dihydropyridinone carbonyl (δ 165–170 ppm) .
- Mass spectrometry : Identify molecular ion peaks (e.g., m/z ~420–450 for [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. How can researchers screen its biological activity in preliminary assays?
- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or kinase inhibition (ATP-binding assays) at 1–100 µM concentrations .
- Reference compounds : Compare with structurally similar oxadiazole derivatives (e.g., 4-chlorophenyl analogs showing IC₅₀ = 10–50 µM in cancer cell lines) .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of the 1,2,4-oxadiazole moiety?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) on phenyl rings favor cyclization at the 5-position .
- Reaction conditions : Microwave-assisted synthesis (100°C, 30 min) improves yield (80–90%) vs. thermal methods (60–70%) .
- Catalysts : Use of ZnCl₂ or FeCl₃ to stabilize intermediates during cyclization .
Q. How can data contradictions in biological activity across analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 2-methylphenyl vs. 4-fluorophenyl) and correlate with activity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or TNF-α .
- Dose-response validation : Re-test conflicting analogs in triplicate with orthogonal assays (e.g., Western blot for protein expression) .
Q. What computational methods predict its reactivity and metabolic stability?
- DFT calculations : Analyze HOMO-LUMO gaps to assess electrophilicity; MESP maps predict nucleophilic attack sites .
- ADMET prediction : Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450-mediated oxidation) and half-life .
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
- Mechanistic studies : Evaluate compound uptake (LC-MS/MS quantification) and efflux pump interactions (e.g., P-gp inhibition assays) .
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
Methodological Guidance Tables
Q. Table 1: Reaction Optimization for Oxadiazole Formation
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| POCl₃, 120°C, 6 hr | 65 | 92 | |
| Microwave, 100°C, 30 min | 85 | 95 | |
| FeCl₃ catalyst, 80°C | 75 | 90 |
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | IC₅₀ (µM, HeLa) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| 2-methylphenyl | 12.3 | 68 | |
| 4-chlorophenyl | 8.5 | 82 | |
| 4-fluorophenyl | 15.7 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
